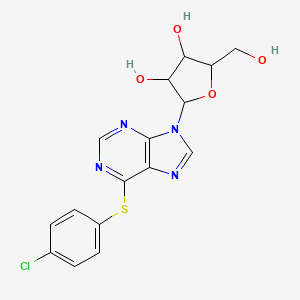

6-S-(4-Chlorophenyl)-6-thio-inosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-S-(4-氯苯基)-6-硫代肌苷是一种合成的化合物,属于硫代肌苷衍生物类。该化合物以在肌苷分子第 6 位的硫原子连接 4-氯苯基基团为特征。硫代肌苷衍生物以其多样的生物活性及其潜在的治疗应用而闻名。

准备方法

合成路线和反应条件

6-S-(4-氯苯基)-6-硫代肌苷的合成通常涉及 4-氯苯基硫醇与肌苷的亲核取代反应。该反应在温和条件下进行,通常使用氢氧化钠或碳酸钾等碱来促进取代反应。反应混合物通常加热以促进所需产物的形成。

工业生产方法

在工业环境中,可以通过优化反应条件和使用连续流动反应器来扩大 6-S-(4-氯苯基)-6-硫代肌苷的生产规模。这种方法可以更好地控制反应参数,例如温度和压力,从而提高最终产品的收率和纯度。

化学反应分析

反应类型

6-S-(4-氯苯基)-6-硫代肌苷会发生各种化学反应,包括:

氧化: 化合物中的硫原子可以被氧化形成亚砜或砜。

还原: 化合物可以发生还原反应,特别是在 4-氯苯基基团处,导致形成相应的苯胺衍生物。

取代: 在适当的条件下,4-氯苯基基团可以被其他亲核试剂,如胺或硫醇取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 通常使用氢化锂铝或硼氢化钠等还原剂。

取代: 亲核取代反应通常需要氢氧化钠或碳酸钾等碱。

主要产品

氧化: 亚砜和砜。

还原: 苯胺衍生物。

取代: 各种取代的硫代肌苷衍生物。

科学研究应用

化学: 它作为合成其他生物活性化合物的宝贵中间体。

生物学: 该化合物已显示出调节生物途径的潜力,使其成为研究细胞过程的潜在候选者。

医学: 初步研究表明,6-S-(4-氯苯基)-6-硫代肌苷可能在治疗某些疾病,如癌症和病毒感染方面具有治疗潜力。

工业: 该化合物独特的化学性质使其在开发新材料和化学工艺中非常有用。

作用机制

6-S-(4-氯苯基)-6-硫代肌苷的作用机制涉及其与细胞内特定分子靶标的相互作用。该化合物被认为抑制参与核苷酸代谢的某些酶,从而影响细胞增殖和存活。此外,4-氯苯基基团的存在增强了该化合物与靶蛋白疏水口袋相互作用的能力,从而导致结合亲和力和特异性增强。

相似化合物的比较

类似化合物

6-S-(4-甲基苯基)-6-硫代肌苷: 结构相似,但用甲基取代氯原子。

6-S-(4-溴苯基)-6-硫代肌苷: 含有溴原子而不是氯原子。

6-S-(4-氟苯基)-6-硫代肌苷: 用氟原子取代氯原子。

独特性

6-S-(4-氯苯基)-6-硫代肌苷由于 4-氯苯基基团的存在而独一无二,该基团赋予其独特的化学和生物学特性。氯原子增强了该化合物的亲脂性和吸电子效应,与类似物相比,导致其稳定性和反应性得到改善。

生物活性

6-S-(4-Chlorophenyl)-6-thio-inosine (CAS No. 4542-23-8) is a modified nucleoside that exhibits significant biological activity, particularly in the context of nucleic acid metabolism and cellular signaling pathways. This compound has garnered attention for its potential therapeutic applications, especially in cancer and infectious diseases.

- Molecular Formula : C14H17ClN4O3S

- Molecular Weight : 358.83 g/mol

- Density : 2.02 g/cm³

- Boiling Point : 816.4ºC at 760 mmHg

- Flash Point : 447.6ºC

This compound acts primarily by modulating adenosine receptors and influencing nucleoside transport mechanisms. It has been shown to interact with various adenosine receptor subtypes, which play crucial roles in numerous physiological processes, including immune response and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including lung cancer (A549) cells, with an IC50 value indicating effective cytotoxicity .

- Induction of Apoptosis : The compound has been associated with the induction of apoptotic pathways in tumor cells, leading to programmed cell death and reducing tumor burden .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

- Inhibition of Bacterial Growth : Studies have reported that this compound can inhibit the growth of pathogenic bacteria, including Staphylococcus epidermidis, at low concentrations (MIC values ranging from 2 to 16 µg/mL) .

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt nucleic acid metabolism in bacteria, thereby hindering their replication and survival.

Case Studies and Research Findings

- Anticancer Activity Assessment :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Anticancer | A549 Lung Cancer Cells | Inhibition of proliferation | IC50: ~0.452 µM |

| Antimicrobial | Staphylococcus epidermidis | Inhibition of growth | MIC: 2–16 µg/mL |

| Nucleoside Transport | Various Cell Types | Modulation of transport | Not specified |

属性

IUPAC Name |

2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFHLHTSMRDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。